N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.15216079 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2465-0215 is plasma kallikrein , a serine protease that plays a crucial role in the kallikrein-kinin system . Plasma kallikrein is a validated target for the prevention of hereditary angioedema (HAE) attacks .
Mode of Action
F2465-0215, a humanized IgG1 antibody, binds to plasma kallikrein and inhibits its enzymatic activity . It employs a unique allosteric mechanism involving N-terminal catalytic domain binding, destabilization of the activation domain, and reversion of the active site to the inactive zymogen state . This potent inhibition prevents the generation of bradykinin, a vasoactive inflammatory mediator .
Biochemical Pathways
The inhibition of plasma kallikrein by F2465-0215 disrupts the kallikrein-kinin system, which is responsible for the production of bradykinin . Bradykinin is a potent vasodilator that increases vascular permeability, leading to the swelling and pain characteristic of HAE attacks .
Pharmacokinetics
F2465-0215 has been designed with a YTE (M252Y/S254T/T256E) modification in the fragment crystallizable (Fc) domain, which enhances pH-dependent neonatal Fc receptor binding . This results in a prolonged half-life in vivo, with a half-life of approximately 34 days in cynomolgus monkeys . This extended half-life suggests that F2465-0215 could potentially be administered every 3 months or less frequently .
Result of Action
The inhibition of plasma kallikrein by F2465-0215 prevents the overproduction of bradykinin, thereby reducing the occurrence of HAE attacks . This can significantly improve the quality of life for individuals suffering from HAE.
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c29-23(24-12-10-22-25-18-8-4-5-9-19(18)26-22)20-14-21(16-6-2-1-3-7-16)28(27-20)17-11-13-32(30,31)15-17/h1-9,14,17H,10-13,15H2,(H,24,29)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHGJIBACDPNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.